
1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-methoxyphenyl)-3-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a urea derivative characterized by the presence of a methoxyphenyl group and a pyrazolyl moiety attached to the urea backbone. While the specific compound is not directly described in the provided papers, similar compounds with antitumor activities and potential as enzyme inhibitors have been synthesized and studied. For instance, a related compound with antitumor activity has been synthesized and characterized, indicating the potential pharmacological importance of such urea derivatives .
Synthesis Analysis
The synthesis of similar urea derivatives typically involves the reaction of an isocyanate with an amine. In the case of the compound described in the first paper, the synthesis was achieved, and the structure was confirmed using various spectroscopic techniques, including H-1-NMR, C-13-NMR, and ESI-MS, as well as single-crystal X-ray diffraction . Although the exact synthesis route for the compound is not provided, it is likely that a similar approach could be used, with appropriate substitutions to achieve the desired methoxyphenyl and pyrazolyl groups.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The compound from the first paper crystallizes in the monoclinic space group, and its crystal structure was determined, providing insights into the molecular conformation and potential interactions with biological targets . The molecular structure of the compound would likely show similar features, with the potential for hydrogen bonding due to the urea moiety and π-π interactions from the aromatic groups.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The amine group can be involved in the formation of the urea linkage, while the aromatic groups can undergo electrophilic substitution reactions. The specific reactivity of the compound would depend on the substituents present on the aromatic rings and the steric hindrance around the reactive sites.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and pyrazolyl groups in the compound would affect these properties, potentially enhancing solubility in organic solvents due to the methoxy group and increasing stability due to the pyrazolyl group. The exact properties would need to be determined experimentally.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- Compounds with similar structural features have been synthesized and evaluated for their biological activities, including effects on arterial blood pressure and analgesic activity in rats (Hishmat et al., 1992). These studies suggest the potential for the compound to be explored for similar biological effects.
Rheology and Gelation Properties
- Research on low molecular weight hydrogelators, closely related to the target compound, has demonstrated that the morphology and rheology of gels can be tuned by anionic components, indicating potential applications in material science (Lloyd & Steed, 2011).
Synthesis of Novel Derivatives
- Studies have also focused on synthesizing novel pyridine and naphthyridine derivatives from structurally related precursors, highlighting the versatility of these compounds in organic synthesis (Abdelrazek et al., 2010).
Anticancer Agents
- Efforts to develop novel anticancer agents have led to the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives from compounds bearing structural similarities, underscoring the potential for developing therapeutic agents (Nassar et al., 2015).
Acetylcholinesterase Inhibitors
- Research into acetylcholinesterase inhibitors has explored the synthesis of flexible 1-(2-aminoethoxy) derivatives, suggesting possible applications in the treatment of neurological disorders (Vidaluc et al., 1995).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-13-11-16(17-7-4-10-25-17)21-22(13)9-8-19-18(23)20-14-5-3-6-15(12-14)24-2/h3-7,10-12H,8-9H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHNBEARAMBISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2=CC(=CC=C2)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyclopropyl-1-(1-{2-[(4-fluorophenyl)sulfanyl]acetyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2512157.png)

![N-benzyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2512162.png)
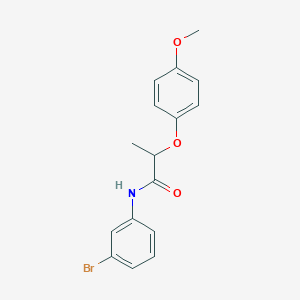
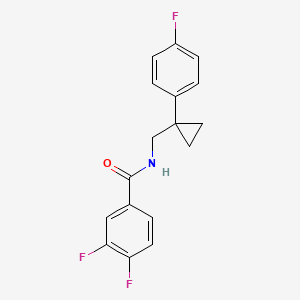


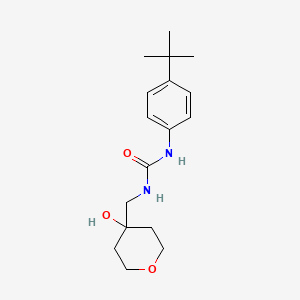
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2512175.png)
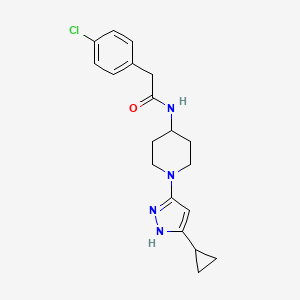
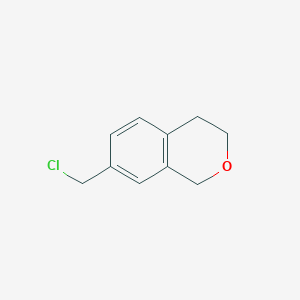
![(E)-1-ethyl-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2512178.png)